molecular formula C29H37N5O8 B570424 5,6-Dehydro-Tigecycline CAS No. 1633815-62-9

5,6-Dehydro-Tigecycline

Cat. No.: B570424
CAS No.: 1633815-62-9
M. Wt: 583.642
InChI Key: HCBMYLFDSCQUMM-MSBURMCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dehydro-Tigecycline is a derivative and impurity of Tigecycline, a glycylcycline antibiotic. Tigecycline is used to treat infections caused by drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii . The compound is part of the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial activity.

Preparation Methods

The preparation of 5,6-Dehydro-Tigecycline involves synthetic routes similar to those used for Tigecycline.

Chemical Reactions Analysis

5,6-Dehydro-Tigecycline, like other tetracyclines, can undergo various chemical reactions:

    Oxidation: This reaction can lead to the formation of different oxidative products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at various positions on the tetracycline ring system. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of 5,6-Dehydro-Tigecycline is similar to that of Tigecycline. It inhibits bacterial protein translation by binding to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains . The molecular targets and pathways involved include the 30S ribosomal subunit and various ribosomal proteins .

Properties

IUPAC Name

(4S,4aS,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h8,10,14,21,31,36-37,40,42H,9,11H2,1-7H3,(H2,30,41)(H,32,35)/t14-,21-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBMYLFDSCQUMM-MSBURMCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C=C3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C=C3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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